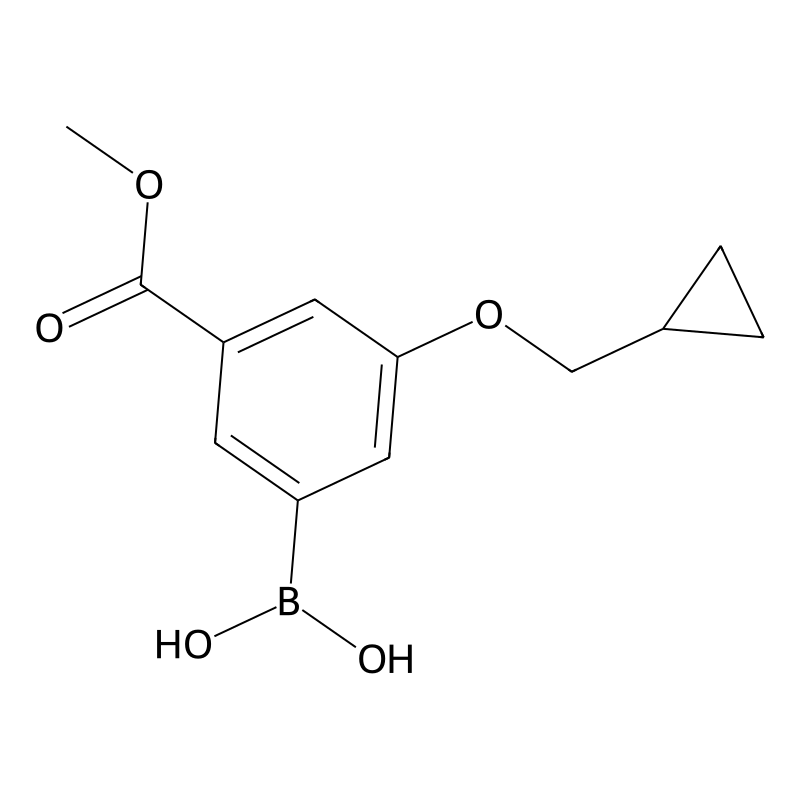

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that has both cyclopropylmethoxy and methoxycarbonyl substituents. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its ability to interact with biological systems.

Research into the biological activity of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid suggests it may exhibit various pharmacological effects. Boronic acids are known to interact with biological targets such as enzymes and receptors, potentially influencing metabolic pathways. The specific biological activities of this compound can be predicted using computational tools such as quantitative structure-activity relationship (QSAR) models, which analyze the relationship between chemical structure and biological activity to identify promising therapeutic applications .

The synthesis of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid typically involves several steps:

- Preparation of Boronic Acid: The boronic acid group can be introduced via a reaction involving boron reagents such as boron trifluoride or triethyl borane with appropriate precursors.

- Substitution Reactions: The cyclopropylmethoxy and methoxycarbonyl groups can be introduced through nucleophilic substitution reactions or via coupling reactions with suitable electrophiles.

- Purification: The final product is usually purified by recrystallization or chromatography to obtain a high-purity compound suitable for further biological testing.

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

- Chemical Biology: In studies aimed at understanding enzyme mechanisms or developing inhibitors.

- Material Science: Due to its unique structural properties, it may be used in the development of boron-containing materials with specific electronic or optical properties.

Interaction studies involving (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid can provide insights into its mechanisms of action within biological systems. These studies often utilize techniques such as:

- Surface Plasmon Resonance (SPR): To measure binding affinities between the compound and its biological targets.

- Isothermal Titration Calorimetry (ITC): To assess thermodynamic parameters of interactions.

- Molecular Docking Studies: To predict how the compound interacts at the molecular level with proteins or other biomolecules.

Several compounds share structural features with (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Boronophenylalanine | Boronic acid with an amino acid structure | Used in cancer therapy due to its ability to inhibit protein synthesis |

| 2-Methyl-6-phenylethynylpyridine | Contains an ethynyl group and pyridine ring | Known for its neuroprotective effects |

| Phenylboronic Acid | Simple phenolic structure with a boronic acid group | Commonly used in organic synthesis but lacks complex substituents |

The uniqueness of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid lies in its specific substituents that may enhance its selectivity and potency against certain biological targets compared to simpler boronic acids.

Boronic acids have been integral to synthetic chemistry since Edward Frankland’s 1860 synthesis of ethylboronic acid. The development of (3-(cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid reflects modern efforts to engineer boronic acids with enhanced stability and directed reactivity. Unlike early boronic acids prone to oxidative degradation, this derivative incorporates electron-withdrawing methoxycarbonyl groups and sterically shielding cyclopropylmethoxy substituents, which collectively stabilize the boron center.

The compound’s emergence parallels advances in Suzuki-Miyaura cross-coupling, where boronic acids serve as key coupling partners. Its ortho-substituted boronic acid group enables regioselective bond formation, while the methoxycarbonyl moiety facilitates subsequent functionalization via ester hydrolysis or amidation.

Structural Uniqueness and Functional Group Synergy

The molecular architecture of (3-(cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid features three distinct functional regions:

Boronic Acid Core (B(OH)₂):

Cyclopropylmethoxy Group (-OCH₂C₃H₅):

Methoxycarbonyl Substituent (-CO₂CH₃):

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BO₅ |

| Molecular Weight | 250 Da |

| LogP | 2.24 |

| Rotatable Bonds | 6 |

| Polar Surface Area | 76 Ų |

| Hydrogen Bond Donors | 2 |

Role in Advancing Targeted Molecular Design

This boronic acid has become a cornerstone in designing:

Targeted Drug Delivery Systems: Its boronic acid group forms pH-sensitive complexes with polysaccharides (e.g., hyaluronic acid) in nanoparticles, enabling tumor-selective drug release. The methoxycarbonyl group enhances nanoparticle stability by reducing non-specific protein adsorption.

Covalent Organic Frameworks (COFs): The compound’s dual reactivity (boronic acid + ester) allows it to serve as a trifunctional node in COFs, creating materials with tunable porosity for gas storage.

Asymmetric Catalysis: The chiral cyclopropane moiety induces enantioselectivity in transition metal-catalyzed reactions, as demonstrated in recent syntheses of β-lactam antibiotics.